N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide
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Overview
Description
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide is a complex organic compound with significant applications in various scientific fields. This compound features a pyrimidine ring substituted with a dimethylamino group and a phenyl ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The final step involves coupling the pyrimidine derivative with a phenyl ring substituted with a methyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)sulfamoyl]phenyl}acetamide
- 4-[(dimethylamino)phenylazo]benzoic acid N-succinimidyl ester
- 4-(dimethylamino)phenyl isocyanate
Uniqueness
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H23N5O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H23N5O/c1-14-7-5-6-8-18(14)20(27)23-16-9-11-17(12-10-16)24-21-22-15(2)13-19(25-21)26(3)4/h5-13H,1-4H3,(H,23,27)(H,22,24,25) |
InChI Key |
SKIJFHAGFDPING-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C |
Origin of Product |
United States |
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